Dopamine-3-phosphate ester

Description

Contextualization within Neurotransmitter Derivatives Research

The study of dopamine-3-phosphate ester is situated within the broader field of neurotransmitter derivatives research, which seeks to overcome the inherent limitations of naturally occurring neurotransmitters for therapeutic applications. Dopamine (B1211576) itself has a complex pharmacological profile and is subject to rapid metabolic inactivation, which curtails its effectiveness when administered exogenously. tandfonline.com The development of derivatives, such as esters, is a key strategy to enhance properties like bioavailability and to achieve site-specific delivery. tandfonline.comscirp.org

Dopamine ester derivatives have been investigated for various potential applications, including enhanced antimicrobial properties. researchgate.net The modification of dopamine into an ester form, such as a phosphate (B84403) ester, is a prodrug approach. cbspd.com A prodrug is an inactive or less active compound that is converted into the active drug within the body, often through enzymatic action. cbspd.com This strategy allows for better control over the drug's release and can help it reach target tissues more effectively. cbspd.com For instance, the conversion of dopamine to its phosphate ester is explored to potentially increase dopamine levels in specific organs like the kidney. nih.gov

Rationale for Phosphate Esterification in Dopamine Research

The primary rationale for the phosphate esterification of dopamine is to create a more effective delivery system for the parent compound. Phosphate esters are often synthesized to improve the aqueous solubility of poorly water-soluble drugs. ijpsjournal.com The introduction of a phosphate group can transform a drug into a more water-soluble form, which can be advantageous for formulation and administration. ijpsjournal.com

In the case of dopamine, esterification to this compound serves to create a prodrug that can be hydrolyzed in vivo by enzymes called phosphatases. nih.govijpsjournal.com Alkaline phosphatases, in particular, are enzymes that catalyze the hydrolysis of phosphate esters. conicet.gov.arebi.ac.uk These enzymes are present in various tissues, and their activity can be harnessed to release dopamine from its phosphate ester prodrug at specific sites in the body. nih.govresearchgate.net This targeted release can potentially increase the concentration of dopamine in desired tissues while minimizing systemic exposure and side effects. nih.gov Research has shown that the 3- or 4-phosphate ester of dopamine is hydrolyzed by homogenates of rat tissues, leading to the release of dopamine. nih.gov

Historical Perspectives on Dopamine Conjugates in Scientific Inquiry

The scientific inquiry into dopamine conjugates is part of a long-standing effort to improve the therapeutic efficacy of dopamine. A classic example of a dopamine prodrug is L-dopa, which can cross the blood-brain barrier and is then converted to dopamine in the brain. ijpsjournal.comnih.gov This has been a cornerstone of treatment for Parkinson's disease for many years. researchgate.net

Building on this concept, researchers have explored a variety of other dopamine conjugates, including different types of esters and glycosyl derivatives. scirp.orgnih.gov The synthesis of phosphate esters of catecholamines, including dopamine, has been a subject of investigation to explore their pharmacological activity, which is dependent on their activation by phosphatases. tandfonline.com The challenge in synthesizing these compounds often lies in achieving regioselectivity, meaning the selective reaction at either the 3- or 4-hydroxy group of the catechol system of dopamine. tandfonline.com The development of synthetic routes that allow for the regioselective preparation of these phosphate esters has been a significant focus of chemical research in this area. tandfonline.comtandfonline.com These efforts reflect the continuous search for novel dopamine prodrugs with improved pharmacokinetic and pharmacodynamic profiles.

Structure

3D Structure

Properties

CAS No. |

103878-95-1 |

|---|---|

Molecular Formula |

C8H12NO5P |

Molecular Weight |

233.16 g/mol |

IUPAC Name |

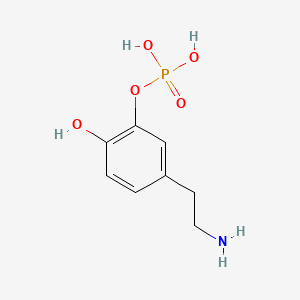

[5-(2-aminoethyl)-2-hydroxyphenyl] dihydrogen phosphate |

InChI |

InChI=1S/C8H12NO5P/c9-4-3-6-1-2-7(10)8(5-6)14-15(11,12)13/h1-2,5,10H,3-4,9H2,(H2,11,12,13) |

InChI Key |

CFNYWRUYZRHPNN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CCN)OP(=O)(O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CCN)OP(=O)(O)O)O |

Other CAS No. |

103878-95-1 |

Synonyms |

dopamine-3-phosphate ester |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dopamine 3 Phosphate Ester

Strategies for Regioselective Phosphate (B84403) Ester Synthesis

The primary difficulty in synthesizing dopamine-3-phosphate ester lies in the selective phosphorylation of the 3-hydroxyl group over the 4-hydroxyl group on the catechol ring. tandfonline.com Both hydroxyl groups have similar reactivity, making direct and controlled synthesis a significant chemical challenge. Researchers have developed several methodologies to control this reaction and achieve the desired regioselectivity.

Direct phosphorylation of unprotected catecholamines like dopamine (B1211576) often results in a mixture of products, including the 3-phosphate ester, the 4-phosphate ester, and di-phosphorylated species. The inherent lack of regioselectivity is a major drawback of this approach. tandfonline.com The challenge stems from the similar pKa values and nucleophilicity of the two adjacent hydroxyl groups on the catechol ring.

Some research explores the use of specific enzymes that can catalyze phosphorylation at a particular position, offering high regioselectivity. For instance, certain kinases may preferentially phosphorylate one hydroxyl group over the other. ahajournals.org Similarly, studies on other catechol-containing molecules have investigated the use of reagents like phosphoryl chloride in the presence of a base, though controlling the reaction to favor a single isomer remains difficult. researchgate.netdntb.gov.ua The development of catalytic systems that can differentiate between the two hydroxyl groups is an ongoing area of interest to improve the efficiency of direct phosphorylation. researchgate.netoncotarget.com

To overcome the challenge of regioselectivity, a more controlled and widely used method involves a multi-step protection-deprotection strategy. tandfonline.comtandfonline.com This approach chemically blocks certain reactive sites on the dopamine molecule to direct the phosphorylation to the desired 3-position.

A typical sequence is as follows:

N-Protection: The amine group of dopamine is first protected to prevent side reactions. A common protecting group is the benzyloxycarbonyl (Cbz) group. tandfonline.com Other groups like tert-butyloxycarbonyl (Boc) or phthaloyl (Phth) are also utilized. nih.govfishersci.co.uk

Selective Hydroxyl Protection: One of the two catechol hydroxyl groups is selectively protected. For instance, the 4-hydroxyl group can be protected as a benzyl (B1604629) ether. This step is crucial and often represents the most complex part of the synthesis.

Phosphorylation: With the amine and the 4-hydroxyl group protected, the free 3-hydroxyl group is then phosphorylated. This is typically achieved using a phosphorylating agent like dibenzyl phosphochloridate or a similar reagent.

Deprotection: Finally, all protecting groups are removed to yield the target molecule, this compound. For example, benzyl and Cbz groups can be removed simultaneously via catalytic hydrogenolysis. tandfonline.com

An alternative strategy for protecting the catechol group is the formation of a cyclic acetonide by reacting dopamine with 2,2-dimethoxypropane. nih.gov This protects both hydroxyl groups simultaneously. Subsequent steps would involve selective deprotection or modification to achieve the desired 3-O-phosphate ester. The acetonide group is advantageous because its removal typically generates acetone, which is easily evaporated. nih.gov

Table 1: Comparison of Synthetic Approaches for this compound

| Method | Key Reagents/Steps | Advantages | Disadvantages |

| Direct Phosphorylation | Phosphorylating agent (e.g., POCl₃) on unprotected dopamine | Fewer synthetic steps | Lack of regioselectivity, mixture of products, difficult purification |

| Protection-Deprotection | 1. N-protection (e.g., Cbz-Cl) 2. Selective 4-OH protection (e.g., benzyl bromide) 3. Phosphorylation 4. Deprotection (e.g., H₂/Pd) | High regioselectivity, pure product | Multi-step process, potentially lower overall yield |

| Acetonide Protection | 1. N-Protection (e.g., Phthaloyl) 2. Acetonide formation (2,2-dimethoxypropane) 3. Further modification and deprotection | Stable intermediate, easy deprotection byproduct (acetone) nih.gov | Requires specific conditions for selective manipulation |

The development of new phosphorylating agents and coupling reagents is an active area of research aimed at achieving more efficient and selective reactions. acs.org For phosphorylation, reagents are being designed to have greater steric bulk or specific electronic properties that favor reaction at one catechol position over the other.

In broader chemical synthesis, various coupling reagents have been developed to facilitate the formation of ester bonds under mild conditions. acs.org Reagents such as O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) and benzotriazol-1-yloxytri(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) are used to activate carboxylic acids for esterification. acs.org While not directly for phosphorylation, the principles behind these reagents—activating a group for attack by a hydroxyl—inspire the development of new phosphorus-based reagents. The goal is to create a reagent that can be activated in situ and react selectively with the 3-hydroxyl group of a partially protected dopamine molecule, potentially reducing the number of synthetic steps required. researchgate.netdntb.gov.ua

Advanced Derivatization of this compound Scaffolds

Once this compound is synthesized, it can serve as a scaffold for further chemical modifications. These derivatizations aim to alter the molecule's physicochemical properties, such as solubility, stability, or transport characteristics.

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule. biochempeg.com This technique is widely used to improve the pharmacokinetic profiles of therapeutic agents by increasing their hydrodynamic size, which can reduce renal clearance and protect the molecule from enzymatic degradation. researchgate.net

For dopamine esters, PEGylation can be achieved through several chemical strategies:

Esterification: A common method involves reacting the hydroxyl groups of dopamine with a PEG chain that has been functionalized with a carboxylic acid group (e.g., PEG-diacid). nih.govacs.org The reaction is an esterification, forming a PEGylated dopamine ester.

NHS Ester Chemistry: To facilitate the reaction, the terminal carboxylic acid on the PEG chain can be activated as an N-hydroxysuccinimide (NHS) ester. researchgate.net This activated PEG-NHS ester readily reacts with the amine group of dopamine or its derivatives to form a stable amide bond.

Linker Molecules: A linker molecule, such as succinic acid, can be used to connect the PEG chain to the dopamine scaffold, providing spatial separation between the two moieties. mdpi.com

The resulting PEGylated dopamine ester combines the features of the parent molecule with the properties of PEG, such as increased water solubility and a longer circulation half-life. researchgate.netacs.org

Glycosylation, the attachment of sugar moieties, is another important derivatization strategy. Attaching a glucose molecule or other carbohydrate to dopamine can be explored to interact with glucose transporters. sci-hub.seresearchgate.net

Several methods exist for creating glycosyl derivatives of dopamine:

Glycosidic Bonds: A sugar moiety can be linked directly to one of the catechol hydroxyl groups, forming a glycosidic bond. This mimics naturally occurring glycosides. sci-hub.senih.gov These bonds, however, can show high stability, which may affect the release of the parent molecule. researchgate.net

Ester or Carbamate (B1207046) Linkages: Sugars can be functionalized and then linked to the catechol ring or the amine group of dopamine through ester or carbamate bonds. mdpi.comsci-hub.se For example, a sugar can be linked to a succinyl spacer, which is then attached to a hydroxyl group on the dopamine ring to form a diester. mdpi.com

Anomeric Position Linkage: The linkage can be made at different positions on the sugar molecule, such as C-1 (anomeric), C-3, or C-6, which can influence the derivative's properties and interaction with transporters. mdpi.comresearchgate.net

These glycosyl conjugates represent a diverse class of derivatives where the nature of the sugar and the type of chemical bond used for conjugation are key determinants of the final compound's characteristics. nih.gov

Table 2: Derivatization Techniques for Dopamine Scaffolds

| Derivatization | Chemical Linkage | Key Reagents | Purpose of Modification |

| PEGylation | Ester or Amide | PEG-diacid, PEG-NHS ester nih.govresearchgate.net | Increase solubility, reduce enzymatic degradation, prolong circulation time researchgate.net |

| Glycosylation | Glycosidic, Ester, Carbamate | Activated sugars, succinyl linkers mdpi.comsci-hub.se | Modify transport characteristics, mimic natural conjugates sci-hub.seresearchgate.net |

Amino Acid and Peptide Conjugations

The conjugation of amino acids and peptides to dopamine is a strategic approach to modify its properties. This derivatization can enhance brain uptake by leveraging neutral amino acid transport systems and is explored for creating novel ligands with specific receptor affinities. sci-hub.senih.gov

One common method for conjugating dopamine with amino acids such as glycine, alanine, phenylalanine, and valine involves the use of carbodiimides, like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the formation of an amide bond between the amino group of dopamine and the carboxyl group of the amino acid. sci-hub.se This process results in compounds such as dopaminylglycinate and dopaminylalaninate. sci-hub.se

Peptide conjugation represents a more complex extension of this principle, where dopamine is attached to a peptide chain. researchgate.net A notable example is the creation of a covalent conjugate between dopamine and TP10, a cell-penetrating peptide (CPP). nih.gov Such conjugates are designed to improve the delivery of dopamine across biological barriers, like the blood-brain barrier. nih.gov The synthesis of these conjugates can create novel ligands for dopamine receptors. For instance, combining indolo[2,3-a]quinolizidine moieties with tripeptides has produced hybrid molecules that act as agonists for both D1 and D2 dopamine receptors. cnr.it The conjugation often employs techniques like thiol-maleimide chemistry, where a cysteine residue on the peptide reacts with a maleimide-modified molecule. researchgate.net

Polymeric Conjugation Approaches for Dopamine Derivatives

Drug-polymer conjugation is an effective method for synthesizing new materials with enhanced properties. rsc.orgrsc.org In the context of dopamine derivatives, Polyethylene Glycol (PEG) is a commonly used polymer. The process, known as PEGylation, can be used to create a PEGylated dopamine ester (PDE). rsc.orgnih.gov

The synthesis of a PDE can be achieved through an acid-catalyzed esterification process. cnr.it In a typical reaction, the hydroxyl groups of the dopamine molecule react with the carboxylic acid groups of a polymer like PEG-bis(carboxymethyl) ether. rsc.org This reaction is often carried out in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), and results in the formation of an ester linkage (-COO-) between the dopamine molecule and the polymer, with the concurrent removal of a water molecule. cnr.it This approach transforms the dopamine into a new polymeric entity with potentially different solubility, stability, and interaction profiles. rsc.org

Structural Confirmation Methodologies for Synthesized Esters

The successful synthesis of this compound and its conjugates must be verified through rigorous structural and compositional analysis. A suite of spectroscopic, compositional, and microscopic techniques is employed to confirm the identity and morphology of the newly formed compounds. rsc.org

Spectroscopic Analysis (FTIR, NMR, Raman, XPS)

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify functional groups. The successful synthesis of a PEGylated dopamine ester (PDE) is confirmed by the appearance of new absorption bands characteristic of an ester linkage, which are absent in the spectra of the starting materials. acs.org

| Compound | Key FTIR Peaks (cm⁻¹) | Assignment |

| Dopamine | 3346, 3270 | Amine (N-H) and Phenol (O-H) stretching |

| 1616 | Amine (N-H) bending | |

| PEGylated Dopamine Ester (PDE) | 1720 | Ester (C=O) stretching |

| 1120 | Ester (C-O) stretching | |

| Data sourced from Thakur et al. (2018). acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure. For example, ¹H NMR can confirm the presence of dopamine within a polymer conjugate. In the analysis of a gelatin-dopamine conjugate, a characteristic peak at δ 2.75 ppm, corresponding to the methylene (B1212753) group protons near the phenyl ring of dopamine, is observed in the conjugate's spectrum but not in that of the original gelatin.

Raman Spectroscopy offers complementary vibrational information. In the analysis of a PDE, the disappearance of bands associated with the catechol group of dopamine (around 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹) in the spectrum of the final product indicates that the hydroxyl groups have been utilized in the formation of the ester. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine elemental composition and chemical states. For polydopamine-based materials, XPS survey scans confirm the presence of carbon, nitrogen, and oxygen. nih.govresearchgate.net High-resolution spectra can differentiate between chemical states, such as C-C, C-N, C-O, and C=O bonds, confirming the chemical structure of the conjugate. cnr.itnih.gov In phosphate-containing derivatives, XPS can also identify the P 2p peak, confirming the presence of phosphate on the material's surface. rsc.org

Elemental Compositional Analysis (CHNS-O)

Elemental analysis provides the quantitative percentage of carbon, hydrogen, nitrogen, sulfur, and oxygen in a compound, which is crucial for confirming its empirical formula. When dopamine is conjugated with a polymer like PEG diacid to form an ester, the elemental composition of the product changes distinctly from its precursors.

The analysis of a PEGylated dopamine ester (PDE) shows a significant increase in oxygen content compared to dopamine hydrochloride, reflecting the addition of the oxygen-rich PEG diacid polymer. acs.org However, the final oxygen percentage in the PDE is lower than that of the PEG diacid itself, which confirms the removal of water molecules during the esterification reaction. acs.org

| Compound | Carbon (%) | Hydrogen (%) | Nitrogen (%) | Oxygen (%) |

| Dopamine Hydrochloride | 50.67 | 6.38 | 7.39 | 18.69 |

| PEG Diacid | - | - | - | 34.77 |

| PEGylated Dopamine Ester (PDE) | - | - | - | 31.32 |

| Data sourced from Thakur et al. (2018). acs.org |

Microscopic Characterization (AFM)

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to characterize the surface topography of synthesized materials at the micro and nanoscale. acs.org AFM analysis of a PEGylated dopamine ester revealed the formation of microspherical particles with a rough surface. acs.orgrsc.org This morphological information is valuable as the surface texture can influence the material's interaction with biological interfaces. acs.org The technique provides three-dimensional images that help in understanding the physical structure of the conjugated ester. rsc.org

Enzymatic Hydrolysis and Biotransformation Pathways of Dopamine 3 Phosphate Ester

Characterization of Esterase and Phosphatase Activity

The conversion of dopamine-3-phosphate ester to its active form, dopamine (B1211576), is catalyzed by specific enzymes found in various tissues. The activity of these enzymes, primarily phosphatases and esterases, dictates the rate and location of the prodrug's activation.

In Vitro Enzymatic Hydrolysis Kinetics by Tissue Homogenates

Studies utilizing homogenates of rat tissues have demonstrated that this compound is effectively hydrolyzed to yield dopamine and inorganic phosphate (B84403). The rate of this hydrolysis varies significantly between different tissues, indicating a differential distribution of the relevant enzymes. Notably, kidney homogenates exhibit a high rate of hydrolysis, while tissues such as the brain, heart, and liver also show activity, albeit with different characteristics.

Table 1: Overview of this compound Hydrolysis in Rat Tissue Homogenates

| Tissue | Relative Hydrolytic Activity | Key Enzymatic Contributor |

|---|---|---|

| Kidney | High | Alkaline Phosphatase |

| Brain | Moderate | Non-Alkaline Phosphatase enzymes |

| Heart | Lower | Insensitive to tested cofactors |

| Liver | Lower | Insensitive to tested cofactors |

Data synthesized from research on rat tissue homogenates.

Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of organic phosphate esters and are known to be key players in the activation of phosphate ester prodrugs. In the case of this compound, evidence strongly indicates that alkaline phosphatase activity is a major contributor to the high rate of hydrolysis observed in kidney tissue. ALPs are zinc and magnesium-dependent enzymes found on the outer layer of cell membranes, with significant concentrations in the kidney, liver, and bone. The pronounced activity in the kidney suggests a primary role for this organ in the activation of the dopamine prodrug.

Conversely, the hydrolysis of this compound in brain homogenates appears to be independent of alkaline phosphatase activity. This suggests the presence of other specific enzymes in the brain responsible for this metabolic conversion.

While alkaline phosphatase is prominent in certain tissues, general esterase and other phosphatase activities are also crucial for the biotransformation of this compound. Esterases are a broad class of hydrolytic enzymes that cleave ester bonds. The hydrolysis of the phosphate ester bond in the dopamine prodrug is a target for these enzymes.

The enzymatic activity in brain homogenates, which is not attributable to alkaline phosphatase, points to the existence of specific phosphatases or esterases capable of metabolizing the prodrug. This finding implies that different enzymatic pathways for activation exist within various tissues, which could allow for targeted drug release depending on the enzyme profile of the tissue.

Influence of Cofactors and Environmental Factors on Hydrolysis

The activity of enzymes that hydrolyze phosphate esters can be significantly influenced by the presence of metallic cofactors. Research on the hydrolysis of this compound by rat kidney homogenates showed that the rate of reaction was increased by the addition of exogenous magnesium chloride (MgCl2). However, the addition of calcium chloride (CaCl2) or potassium chloride (KCl) did not produce the same effect. This specificity for magnesium is consistent with the known properties of alkaline phosphatase, which requires magnesium and zinc as essential cofactors for its catalytic function.

Table 2: Effect of Exogenous Salts on the Rate of this compound Hydrolysis in Tissue Homogenates

| Tissue Homogenate | Effect of MgCl₂ | Effect of CaCl₂ | Effect of KCl |

|---|---|---|---|

| Kidney | Increased Rate | No Effect | No Effect |

| Brain | Insensitive | Insensitive | Insensitive |

| Heart | Insensitive | Insensitive | Insensitive |

| Liver | Insensitive | Insensitive | Insensitive |

Based on in vitro studies with rat tissue homogenates.

Prodrug Activation Mechanisms via Hydrolysis

The therapeutic potential of this compound lies in its design as a prodrug. Prodrugs are inactive compounds that are converted into pharmacologically active agents within the body through metabolic processes. For phosphate ester prodrugs, this activation is typically achieved through enzymatic hydrolysis.

Release of Active Dopamine from Phosphate Ester Prodrugs

The fundamental mechanism for the activation of this compound is the enzymatic cleavage of the phosphate ester bond. This hydrolysis reaction, catalyzed by enzymes like alkaline phosphatase and other esterases, yields two products: active dopamine and inorganic phosphate.

This bioconversion effectively releases the parent drug, dopamine, at the site of enzymatic activity. The infusion of the dopamine phosphate ester into rats has been shown to increase the dopamine content in plasma, kidney, and heart, confirming the in vivo release of the active compound. The strategy of using a phosphate ester prodrug can enhance the delivery of dopamine to specific tissues, such as the kidney, where hydrolytic enzyme activity is high.

Table of Mentioned Compounds

| Compound Name |

|---|

| Dopamine |

| This compound |

| Inorganic phosphate |

| Magnesium chloride |

| Calcium chloride |

| Potassium chloride |

| Zinc |

Role of Specific Tissue Enzymes in Prodrug Bioconversion

The bioconversion of this compound, a prodrug of dopamine, into its active parent compound is primarily facilitated by enzymatic hydrolysis within various tissues. nih.gov This process is catalyzed by a group of enzymes known as alkaline phosphatases (ALPs), which are responsible for the hydrolysis of organic phosphate esters in the extracellular space. nih.gov ALPs are widely distributed throughout the body, with significant concentrations found in the liver, bone, kidney, and placenta. nih.gov

Research using homogenates of rat tissues has demonstrated that this compound is effectively hydrolyzed to release free dopamine and inorganic phosphate. nih.gov The efficiency and specific enzymatic contributors to this bioconversion vary significantly between different tissues. nih.gov

In the kidney, a high rate of hydrolysis is observed, which is largely attributed to the activity of alkaline phosphatase. nih.gov The rate of this enzymatic reaction in kidney homogenates was found to be enhanced by the presence of magnesium ions (Mg²⁺), a known essential cofactor for ALP activity. nih.govsemanticscholar.org

Conversely, the hydrolysis of this compound in brain tissue appears to be independent of alkaline phosphatase activity. nih.gov Homogenates of brain tissue effectively convert the prodrug to dopamine, but this process is not sensitive to the addition of salts like MgCl₂. nih.gov This suggests the existence of specific, yet to be fully identified, enzymes within the brain that are responsible for the metabolism of this particular phosphate ester. nih.gov Tissues such as the heart and liver also demonstrate the ability to hydrolyze the prodrug, although their activity is similarly insensitive to the addition of exogenous salts. nih.gov

The differential enzymatic activity across tissues is a critical factor in the pharmacokinetic profile of the prodrug, influencing where the active dopamine is released. nih.gov

| Tissue | Primary Hydrolyzing Enzyme Activity | Effect of Exogenous MgCl₂ | Reference |

|---|---|---|---|

| Kidney | Alkaline Phosphatase | Increased Rate of Hydrolysis | nih.gov |

| Brain | Specific Enzymes (Alkaline Phosphatase Independent) | Insensitive / No Effect | nih.gov |

| Heart | Enzymatic Hydrolysis | Insensitive / No Effect | nih.gov |

| Liver | Enzymatic Hydrolysis | Insensitive / No Effect | nih.gov |

Comparative Analysis of Ester Linkage Stability Across Derivatives

The stability of the ester linkage is a crucial determinant of a prodrug's effectiveness, governing its shelf-life and the rate of release of the active drug in vivo. Phosphate esters, while thermodynamically unstable, are kinetically stable, meaning the hydrolysis reaction requires a significant activation energy and is slow without enzymatic catalysis. reddit.com At physiological pH, the negative charge on the phosphate group contributes to its relative stability in aqueous environments, but it is readily cleaved by enzymes like alkaline phosphatase. nih.govwikipedia.org

The metabolic stability of the phosphate ester linkage in this compound can be compared with that of its structural analogues, such as phosphonates. A common strategy to create more stable analogues of phosphate esters involves replacing the ester oxygen atom with a carbon, forming a phosphonate. nih.gov This substitution results in a C-P bond that is significantly more resistant to enzymatic cleavage in mammalian systems, leading to greater metabolic stability compared to the P-O bond in phosphate esters. nih.gov

This comparative stability is a key consideration in drug design, allowing for the modulation of a prodrug's pharmacokinetic profile to achieve a desired rate of drug release. nih.gov

| Linkage / Derivative | Key Structural Feature | Relative Metabolic Stability | Primary Cleavage Mechanism | Reference |

|---|---|---|---|---|

| Phosphate Ester | P-O-C bond | Metabolically labile | Enzymatic hydrolysis (e.g., by Alkaline Phosphatase) | nih.govacs.org |

| Phosphonate | P-C bond (replaces P-O bond) | Greater metabolic stability | Resistant to enzymatic hydrolysis | nih.gov |

| Amide Analogues | P-N bond or C-N bond | Generally more stable than esters | Enzymatic hydrolysis (slower than esters) | researchgate.netresearchgate.net |

In Vitro Biological and Pharmacological Characterization of Dopamine 3 Phosphate Ester

Neurochemical Modulatory Activities

Impact on Dopamine (B1211576) Release Mechanisms in Cellular Systems

In vitro studies using rat tissue homogenates demonstrate that Dopamine-3-phosphate ester is effectively hydrolyzed, breaking the ester bond to release dopamine and inorganic phosphate (B84403). nih.gov This enzymatic conversion is the primary mechanism by which the compound modulates dopaminergic systems. The infusion of the dopamine phosphate ester into rats led to a significant increase in the dopamine content of plasma and various tissues. nih.gov This indicates that the ester serves as a carrier molecule that, upon cleavage in a biological environment, elevates the concentration of active dopamine available to interact with cellular systems.

The hydrolysis process can be influenced by local tissue enzymes. For instance, alkaline phosphatase activity contributes significantly to the hydrolysis in kidney homogenates. nih.gov However, the hydrolysis observed in brain homogenates appears to be independent of this enzyme, suggesting the presence of other specific enzymes capable of metabolizing the phosphate ester within the central nervous system. nih.gov

Receptor Interaction Profiling: In Vitro Binding and Functional Assays

The pharmacological activity of this compound is attributable to dopamine. Therefore, its receptor interaction profile is identical to that of dopamine itself. Dopamine interacts with all five subtypes of dopamine receptors, which are grouped into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4). frontiersin.orgtocris.com Generally, D2-like receptors exhibit a 10- to 100-fold greater affinity for dopamine than the D1-like family. frontiersin.orgnih.gov More specifically, the D3, D4, and D5 receptors bind dopamine with high nanomolar or submicromolar affinity, whereas the D1 and D2 receptors typically show binding affinities in the micromolar range. acnp.org

The D1-like receptors, consisting of the D1 and D5 subtypes, are coupled to stimulatory G-proteins (Gs/olf) that activate adenylyl cyclase. nih.gov Dopamine acts as an agonist at these receptors, initiating downstream signaling cascades. While both are activated by dopamine, the D5 receptor displays a higher affinity for dopamine than the D1 receptor. acnp.org In vitro binding assays have quantified the affinity (Ki) and functional potency (EC50) of dopamine at the D1 receptor across various experimental systems.

Table 1: In Vitro Binding Affinity and Functional Potency of Dopamine at D1 Receptors

| Parameter | Value (nM) | Assay Details | Source |

|---|---|---|---|

| Ki (Binding Affinity) | 416.87 | [3H]-SCH 23390 displacement in rat striatal membranes | guidetopharmacology.org |

| Ki (Binding Affinity) | 150 | [3H]-fenoldopam displacement from rat striatum membranes | guidetopharmacology.org |

| IC50 (Binding) | 3000 | Inhibition of [3H]-SCH-23390 binding to rat striatal membranes | guidetopharmacology.org |

| EC50 (Functional Potency) | 3500 | Adenylate cyclase stimulation in rat caudate membranes | guidetopharmacology.org |

| EC50 (Functional Potency) | 5000 | Adenylate cyclase activity in rat striatal tissue | guidetopharmacology.org |

The D2-like receptor family, which includes the D2, D3, and D4 subtypes, is coupled to inhibitory G-proteins (Gi/o). nih.gov These receptors share significant structural homology, particularly in their transmembrane domains, making the development of subtype-selective ligands challenging. nih.gov However, dopamine itself exhibits a degree of selectivity within this family. Notably, dopamine binds to the D3 receptor with an approximately 20-fold higher affinity than to the D2 receptor. acnp.org This high affinity for the D3 subtype suggests it may be more sensitive to lower concentrations of dopamine compared to D2 receptors. acnp.orgmdpi.com

Table 2: In Vitro Binding Affinity of Dopamine at D2-like Receptors

| Receptor Subtype | Parameter | Value (nM) | Assay Details | Source |

|---|---|---|---|---|

| D2 | Ki (Binding Affinity) | 15000 | Binding to human D2S receptor in the presence of Gpp(NH)p | guidetopharmacology.org |

| D3 | Affinity | ~20x higher than D2 | Comparative binding studies | acnp.org |

| D4 | Affinity | Nanomolar to submicromolar | General characterization | acnp.org |

There is no scientific literature to suggest that this compound functions as an allosteric modulator. Its mechanism of action is characterized by its conversion to dopamine, which acts as an orthosteric agonist at dopamine receptors. Allosteric modulators bind to a topographically distinct site on the receptor to modify the affinity or efficacy of the endogenous ligand. snmjournals.org The study of such modulators is an active area of research for dopamine receptors, but this is a separate mechanism from the prodrug action of this compound.

Effects on Intracellular Signaling Pathways (e.g., cAMP, PI3K)

As the active product of this compound hydrolysis, dopamine modulates multiple intracellular signaling cascades upon binding to its receptors.

Cyclic AMP (cAMP) Pathway: The most well-characterized signaling pathway for dopamine receptors involves the modulation of adenylyl cyclase and the subsequent production of the second messenger, cyclic AMP (cAMP). qiagen.com

D1-like Receptor Signaling: Activation of D1 and D5 receptors stimulates adenylyl cyclase via Gs/olf proteins, leading to an increase in intracellular cAMP levels. nih.govnih.gov This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including transcription factors like cAMP Response Element-Binding protein (CREB), to regulate neuronal function. nih.govpnas.orgkarger.com

D2-like Receptor Signaling: Conversely, activation of D2, D3, and D4 receptors inhibits adenylyl cyclase activity through Gi/o proteins, resulting in a decrease in intracellular cAMP production and reduced PKA activity. nih.govnih.govresearchgate.net

Phosphatidylinositol 3-kinase (PI3K) Pathway: Beyond the canonical cAMP pathway, dopamine receptors can also engage in alternative signaling, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. researchgate.net In vitro studies in striatal neurons have shown that activation of both D1-like and D2-like receptors can lead to the phosphorylation and activation of Akt. nih.gov This activation can occur independently of the PI3K enzyme in some contexts but can also proceed through the enhancement of PI3K signaling, potentially via the transactivation of receptor tyrosine kinases. researchgate.netnih.gov This pathway is crucial for regulating cell proliferation, survival, and differentiation and represents a significant, non-cAMP-mediated signaling route for dopamine. frontiersin.org

Non-Neurochemical Biological Activities

In Vitro Antimicrobial Properties

Recent research has explored the non-neurochemical applications of dopamine derivatives, particularly focusing on their potential as antimicrobial agents. A PEGylated dopamine ester (PDE) has been synthesized and evaluated for its efficacy against various microbial strains. nih.govresearchgate.net This ester derivative demonstrates significant antimicrobial properties that are not observed with dopamine hydrochloride alone, indicating that the ester linkage is a crucial structural component for this activity. nih.govacs.org

The PEGylated dopamine ester (PDE) has shown considerable in vitro activity against both Gram-positive and Gram-negative bacteria. researchgate.netacs.org In studies using the agar (B569324) well diffusion method, PDE exhibited prominent zones of inhibition against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, and the Gram-negative bacteria Pseudomonas aeruginosa and Proteus vulgaris. nih.govacs.org The minimum inhibitory concentration (MIC) values determined by the broth dilution method further confirmed its potent antibacterial properties. nih.govacs.org The antibacterial efficacy of PDE was found to be greater than that of the standard antibiotic ampicillin (B1664943) against the tested strains. nih.govacs.org

| Bacterial Strain | Type | Zone of Inhibition (mm) for PDE |

|---|---|---|

| Bacillus subtilis | Gram-positive | 22.25 ± 1.75 |

| Staphylococcus aureus | Gram-positive | 27.00 ± 1.00 |

| Pseudomonas aeruginosa | Gram-negative | 21.00 ± 1.25 |

| Proteus vulgaris | Gram-negative | 24.50 ± 1.75 |

Data sourced from studies on PEGylated dopamine ester (PDE). nih.govacs.org

In addition to its antibacterial effects, the PEGylated dopamine ester has also demonstrated significant antifungal activity. nih.govresearchgate.net When tested against the fungal species Aspergillus niger and Aspergillus fumigatus, PDE produced notable zones of inhibition. nih.govacs.org Although effective, the zones of inhibition were generally smaller than those observed for bacteria, which is attributed to the more complex structure of the fungal cell wall, composed of chitin, glucans, and polysaccharides. nih.govacs.org Dopamine hydrochloride itself showed no antifungal activity. nih.gov

| Fungal Strain | Zone of Inhibition (mm) for PDE |

|---|---|

| Aspergillus niger | 20.00 ± 1.00 |

| Aspergillus fumigatus | 16.25 ± 1.00 |

Data sourced from studies on PEGylated dopamine ester (PDE). nih.govacs.org

The proposed mechanism for the antimicrobial action of the dopamine ester derivative is through cell wall lysis. nih.govacs.org The lipophilic nature of the synthesized ester facilitates a more effective interaction between the compound and the bacterial cell membranes. acs.org Atomic force microscopy studies of a PEGylated dopamine ester revealed microspherical particles with a rough surface, which is believed to increase the contact area with microbial cells, thereby enhancing its killing efficiency. acs.org The structural difference between Gram-positive and Gram-negative bacteria, specifically the additional outer membrane in Gram-negative bacteria, may account for variations in susceptibility. nih.govacs.org

Antioxidant Potential and Radical Scavenging Assays

Dopamine and its derivatives are recognized for their antioxidant properties, primarily their ability to scavenge free radicals. nih.govacs.org A synthesized dopamine-containing poly(β-amino ester) (DPAE) demonstrated excellent scavenging properties against 1,1-Diphenyl-2-picryl-hydrazyl (DPPH) radicals in a dose-dependent manner. nih.govrsc.org At a concentration of 3500 spheres/mL, DPAE microspheres were able to scavenge 14% ±3% of DPPH radicals within 30 minutes. nih.gov Studies on other dopamine ester derivatives have also shown high antioxidant activity, with the protective effect against oxidation increasing with the length of the fatty acid chain in the ester. researchgate.net The mechanism involves the catechol group, which is capable of radical electron transfer. nih.gov Furthermore, dopamine itself has been shown to be a very good scavenger of hydroperoxyl radicals in both aqueous and lipidic environments. acs.org

Interactions with Endogenous Enzyme Systems (e.g., Glutathione S-transferase inhibition)

Dopamine and its metabolites have been shown to interact with and inhibit key endogenous antioxidant enzymes, such as Glutathione S-transferase (GST). nih.govnih.gov GST is a crucial enzyme in the detoxification and antioxidant defense system. nih.govmdpi.com In vitro studies have demonstrated that dopamine and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) can inhibit the activity of GST isolated from both N27 dopaminergic cells and commercially available equine liver sources. nih.govnih.gov This inhibition was found to be time-dependent and irreversible. nih.govnih.gov The inhibitory concentration (IC50) values indicate that dopamine is a more potent inhibitor of equine liver GST compared to GST from N27 cells. nih.govnih.gov

| Compound | Source of GST | IC50 (μM) |

|---|---|---|

| Dopamine | N27 Dopaminergic Cells | 82.32 |

| Equine Liver | 32.17 | |

| 3,4-dihydroxyphenylacetic acid (DOPAC) | N27 Dopaminergic Cells | 260.0 |

| Equine Liver | 73.70 |

Data sourced from studies on dopamine and its metabolites. nih.govnih.gov

Biocompatibility Assessments in Cellular Models (e.g., Neuroblastoma cell lines)

The biocompatibility of dopaminergic compounds is a critical factor in understanding their physiological and potential therapeutic roles. In vitro assessments using cellular models, particularly human neuroblastoma cell lines like SH-SY5Y, are fundamental for elucidating the cytotoxic profiles of these molecules. The SH-SY5Y cell line is frequently used in Parkinson's disease research because it possesses key characteristics of dopaminergic neurons, including the expression of tyrosine hydroxylase and the dopamine transporter. nih.gov

Research into the effects of dopamine on these cell lines reveals a complex, dose-dependent relationship. At certain concentrations, dopamine can induce significant cytotoxicity, leading to a reduction in cell viability and the initiation of apoptotic pathways. nih.govewha.ac.kr Standard methods for assessing this include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability, and the lactate (B86563) dehydrogenase (LDH) assay, which quantifies cell death by measuring the release of this cytosolic enzyme. nih.govoup.com

Studies have demonstrated that exposure of SH-SY5Y cells to dopamine can lead to a dose-dependent loss of cell viability. nih.gov For instance, treatment with dopamine concentrations in the range of 100 µM to 400 µM for 24 hours results in a significant increase in cell death. nih.govoup.com Specifically, concentrations of 300 µM and 500 µM have been shown to induce substantial apoptotic death in SH-SY5Y cells. ewha.ac.kr This cytotoxicity is often linked to the oxidative stress induced by dopamine's oxidation products, such as reactive oxygen species (ROS) and toxic quinones, which can trigger mitochondrial dysfunction and subsequent cell death pathways. nih.govewha.ac.kr

The table below summarizes findings from various studies on the effect of dopamine on the viability of neuroblastoma cells.

| Cell Line | Compound | Concentration | Exposure Time | Effect on Cell Viability | Assay Method | Reference |

|---|---|---|---|---|---|---|

| SH-SY5Y | Dopamine | 100-400 µM | 24 h | Dose-dependent decrease | Trypan Blue Exclusion / LDH Assay | nih.gov |

| SH-SY5Y | Dopamine | 100 µM | 24 h | Minimal concentration to elicit significant loss | MTT Assay | oup.com |

| SH-SY5Y | Dopamine | 300 µM | 24 h | Significant increase in cell death (30.7%) | Flow Cytometry (Annexin V) | ewha.ac.kr |

| SH-SY5Y | Dopamine | 500 µM | 24 h | Marked increase in cell death (54.1%) | Flow Cytometry (Annexin V) | ewha.ac.kr |

| M17 Neuroblastoma | Dopamine | ~500 µM (IC50) | 24 h | 50% reduction (IC50) | MTT Assay | researchgate.net |

These findings underscore the importance of concentration in the biocompatibility of dopamine in neuronal cell models. While essential for neurotransmission, at higher, non-physiological concentrations, dopamine exhibits significant cytotoxicity in vitro, a factor attributed to its oxidative properties. ewha.ac.krnih.gov

Analytical and Spectroscopic Techniques for Research on Dopamine 3 Phosphate Ester

Chromatographic Methodologies for Quantification and Isolation

Chromatographic techniques are central to the analysis of dopamine-3-phosphate ester, enabling its separation from complex biological matrices and subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the primary methods employed for this purpose.

HPLC is a cornerstone technique for the analysis of catecholamines and their derivatives, including phosphate (B84403) esters. The separation is typically achieved on reversed-phase columns, such as C18, which separate compounds based on their hydrophobicity. nih.govmiami.edu Given the increased polarity imparted by the phosphate group, mobile phase conditions for this compound analysis are often adjusted to include a higher aqueous component and ion-pairing reagents or employ hydrophilic interaction liquid chromatography (HILIC) for enhanced retention and separation. nih.gov

Electrochemical detection is a highly sensitive and selective method for the analysis of electroactive compounds like catecholamines and their derivatives. nih.govresearchgate.net this compound, following enzymatic or chemical hydrolysis to dopamine (B1211576), can be readily oxidized at a working electrode, generating a current that is proportional to its concentration. nih.gov The high sensitivity of ECD makes it particularly suitable for detecting the low concentrations of neurotransmitters and their metabolites found in biological samples. nih.govjasco-global.com HPLC coupled with ECD (HPLC-ECD) is a powerful tool for quantifying this compound, often achieving detection limits in the picomolar to nanomolar range. researchgate.net

Table 1: Illustrative HPLC-ECD Parameters for Catecholamine Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate buffer with an organic modifier (e.g., methanol (B129727) or acetonitrile) and an ion-pairing agent |

| Flow Rate | 0.8 - 1.2 mL/min |

| Injection Volume | 10 - 50 µL |

| Detector | Electrochemical detector with a glassy carbon working electrode |

| Applied Potential | +0.6 to +0.8 V vs. Ag/AgCl reference electrode |

Fluorescence detection offers another highly sensitive approach for the quantification of this compound, typically following a derivatization step to introduce a fluorescent tag. nih.gov Pre-column or post-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol compound can be employed to convert the primary amine of dopamine (released from the ester) into a highly fluorescent isoindole derivative. nih.govmdpi.com This method provides excellent sensitivity and selectivity, with detection limits often reaching the low nanomolar to picomolar range. mdpi.com

Table 2: Representative Conditions for HPLC with Fluorescence Detection

| Parameter | Condition |

| Derivatization Reagent | o-phthalaldehyde (OPA) / thiol |

| Excitation Wavelength | ~340 nm |

| Emission Wavelength | ~450 nm |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and an aqueous buffer |

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides unparalleled specificity and sensitivity for the identification and quantification of this compound. researchgate.net Tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion corresponding to the mass of the analyte, followed by its fragmentation to produce characteristic product ions, ensuring highly selective detection. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS): This technique is instrumental for structural elucidation and definitive quantification. The fragmentation pattern of this compound would be expected to show a characteristic loss of the phosphate group (H₃PO₄, 98 Da), yielding a fragment ion corresponding to protonated dopamine. nih.gov

Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS): While less common for non-volatile compounds like this compound, GC-ICP-MS can be a powerful tool for the sensitive detection of phosphorus-containing compounds after appropriate derivatization to increase volatility. nih.govresearchgate.net

Time-of-Flight Mass Spectrometry (TOF-MS): TOF-MS provides high mass accuracy, which aids in the confident identification of analytes by determining their elemental composition. This is particularly useful in complex biological matrices where multiple compounds may have similar retention times. glsciences.comnih.gov

Desorption Electrospray Ionization-Mass Spectrometry Imaging (DESI-MSI): DESI-MSI is an ambient ionization technique that allows for the direct analysis of molecules on surfaces without extensive sample preparation. This could potentially be used to map the spatial distribution of this compound in tissue sections. researchgate.net

Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of charged molecules like this compound. mdpi.com Separation in CE is based on the differential migration of analytes in an electric field. Due to its high efficiency and small sample volume requirements, CE is an attractive alternative to HPLC. When coupled with sensitive detection methods like laser-induced fluorescence (LIF), CE can achieve very low detection limits, making it suitable for the analysis of neurotransmitters in minute biological samples. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

Sample Preparation and Extraction Techniques

The accurate analysis of this compound from biological matrices such as plasma, urine, or tissue homogenates requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. nih.gov

Solid-Phase Extraction (SPE): This is a widely used technique for the cleanup and pre-concentration of catecholamines and their metabolites from biological fluids. nih.govrsc.org For this compound, a mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties could be employed to effectively isolate the compound. Phenylboronic acid (PBA) cartridges, which selectively bind to cis-diol groups present in catecholamines, can also be utilized after enzymatic dephosphorylation of the ester. glsciences.com

Liquid-Liquid Extraction (LLE): LLE can also be used, although it is often less selective than SPE. The choice of solvent is critical to ensure efficient extraction of the polar this compound.

Protein Precipitation: For plasma or serum samples, protein precipitation with agents like perchloric acid, trichloroacetic acid, or acetonitrile is a common initial step to remove high-molecular-weight interferences. ntk-kemi.com

The selection of an appropriate sample preparation method is crucial for obtaining reliable and reproducible results in the analysis of this compound. The chosen technique should provide high recovery of the analyte while effectively removing matrix components that could interfere with the subsequent chromatographic or electrophoretic analysis.

Article Generation Incomplete: Lack of Specific Research on Analytical Techniques for this compound

A comprehensive and scientifically accurate article focusing on the specified analytical and spectroscopic techniques for the compound "this compound" cannot be generated as requested. Extensive research has revealed a significant lack of available scientific literature detailing the direct application of the outlined methods for this specific compound.

The user's request focused on the following analytical and sampling techniques for this compound:

Sample Preparation: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).

In Vivo Sampling: Microdialysis and Push-Pull Perfusion.

Electrochemical Monitoring: Fast-Scan Cyclic Voltammetry (FSCV) and Microelectrode Development.

One study noted that the 3- or 4-phosphate ester of dopamine is hydrolyzed by enzymes in rat tissues, such as alkaline phosphatase, to release dopamine and inorganic phosphate. nih.gov The research indicated that intravenous administration of the phosphate ester leads to increased dopamine levels in plasma, kidney, and heart tissue. nih.gov This suggests that the primary focus of existing research has been on the pharmacological effects of the compound as a dopamine delivery agent, with subsequent analysis targeting the resulting dopamine rather than the ester pro-drug itself.

Therefore, while the analytical techniques listed in the outline are widely used for the study of dopamine, there is no evidence in the accessible scientific literature that they have been specifically developed, optimized, or applied for the direct measurement of this compound. To maintain scientific accuracy and strictly adhere to the user's instructions of focusing solely on the specified compound, it is not possible to generate the requested content without resorting to speculation or incorrectly applying data from the parent compound, dopamine.

Advanced Imaging Modalities for Compound Distribution Studies (excluding human PET)

The study of the spatial and temporal distribution of this compound and its metabolites within biological systems is critical for understanding its pharmacokinetic and pharmacodynamic properties. Advanced imaging modalities, excluding human Positron Emission Tomography (PET), provide high-resolution insights into the localization of this compound in preclinical research. These techniques allow for the direct visualization and quantification of the compound in tissue sections, offering a significant advantage over traditional methods that rely on tissue homogenization. springernature.com

Key non-human imaging techniques applicable to the study of this compound include autoradiography, mass spectrometry imaging (MSI), and fluorescence microscopy. Each modality offers unique capabilities for elucidating the compound's distribution in various tissues, particularly within the complex environment of the central nervous system.

Autoradiography

Autoradiography is a highly sensitive technique used to visualize the distribution of radiolabeled compounds within tissue sections. To apply this method to this compound, the compound must first be synthesized with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).

Research Findings: In studies of related dopaminergic compounds, autoradiography has been instrumental in localizing receptors and molecules within the brain. For instance, [³H]N-n-propylnorapomorphine has been used to map the precise distribution of dopamine D2 receptors in the human brain, revealing heterogeneous patterns and gradients in the basal ganglia. nih.gov Similarly, ex vivo autoradiography has been employed to study the binding of fluorine-18 (B77423) labeled aminotetralins to dopamine receptors in rat brain slices. nih.gov

For this compound, a similar approach would involve administering the radiolabeled compound to a research animal. After a designated time, tissues of interest (e.g., brain, kidney) are excised, sectioned, and placed in contact with photographic emulsion or a phosphor imaging plate. The radioactive emissions from the compound create a two-dimensional map of its distribution. This technique can quantify the concentration of the compound in specific anatomical structures, providing detailed information on its accumulation and retention. While research has confirmed that the phosphate ester of dopamine is hydrolyzed in rat tissues, leading to increased dopamine levels in plasma, kidney, and heart, autoradiography could precisely map where the parent compound and its radiometabolites are localized within these organs. nih.gov

Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that maps the spatial distribution of multiple molecules, including drugs and their metabolites, directly from tissue sections. springernature.com Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI is particularly well-suited for this purpose. nih.govresearchgate.net

Research Findings: MALDI-MSI has been successfully used to map the distribution of L-DOPA, dopamine, and other neurotransmitters in the brains of primate models of Parkinson's disease. nih.gov These studies revealed altered levels of these molecules in various brain regions, providing critical insights into neurochemical dysregulation. nih.gov The technique allows for the simultaneous imaging and identification of numerous analytes with high mass accuracy. nih.gov

To study this compound, thin tissue sections from dosed animals would be coated with a suitable matrix and analyzed by MALDI-MSI. The instrument rasters across the tissue, collecting a mass spectrum at each coordinate. Software then reconstructs an image showing the intensity and location of the ion corresponding to this compound, as well as its primary metabolite, dopamine. This would allow researchers to visualize not only where the prodrug is distributed but also where it is actively metabolized. This method avoids the need for radiolabeling and can distinguish between the parent compound and its metabolites within a single experiment. springernature.com

Fluorescence Microscopy

Fluorescence microscopy techniques rely on the use of fluorescently labeled molecules to visualize their location within cells and tissues. This approach requires modifying this compound by attaching a fluorophore or developing a specific fluorescent probe that binds to it.

Research Findings: Fluorescent ligands have been developed for dopamine receptors and transporters to enable their visualization on the surface of living cells using methods like Total Internal Reflection Fluorescence Microscopy (TIRF) and single-molecule localization microscopy. nih.govnih.gov For instance, novel ligands conjugated to rhodamine-based fluorophores have enabled the detection and tracking of single dopamine transporter proteins. nih.gov Other studies have developed fluorescent probes using o-Phthaldialdehyde and 3-mercaptopropyltriethoxysilane (B89376) for the determination of dopamine itself. mdpi.com

For this compound, a fluorescent analog could be synthesized. This labeled compound could then be administered to cell cultures or animal models, and its distribution could be tracked in real-time or in fixed tissues using confocal or other advanced microscopy techniques. This modality offers very high spatial resolution, making it possible to determine the subcellular localization of the compound, for example, whether it accumulates in specific organelles or cellular compartments.

Table 1: Comparison of Advanced Imaging Modalities for this compound Distribution Studies

| Modality | Principle | Sample Preparation | Key Advantage | Application to this compound |

|---|---|---|---|---|

| Autoradiography | Detection of radioactive emissions from a radiolabeled version of the compound in tissue sections. nih.govnih.gov | Synthesis of radiolabeled this compound; administration to animal; tissue sectioning and exposure to film/detector. | High sensitivity and quantitative accuracy for the total radiolabeled substance. nih.gov | Provides a detailed map of the tissue and organ-level distribution of the compound and its radiometabolites. |

| Mass Spectrometry Imaging (MSI) | Label-free detection and mapping of molecules based on their mass-to-charge ratio directly from tissue. springernature.comnih.gov | Administration of unlabeled compound; tissue sectioning and application of a chemical matrix (for MALDI). | Simultaneous, multiplexed detection of the parent compound and its metabolites without the need for labeling. springernature.comnih.gov | Can differentiate the distribution of this compound from its metabolite, dopamine, revealing sites of uptake and metabolic conversion. |

| Fluorescence Microscopy | Visualization of a fluorescently-labeled analog of the compound or a specific fluorescent probe. nih.govnih.gov | Synthesis of a fluorescent analog of this compound; administration to cells or animals; tissue sectioning and imaging. | High spatial resolution, enabling subcellular localization and potential for live-cell imaging. nih.gov | Can determine the precise location of the compound within cells, such as its association with specific organelles. |

Mechanistic Investigations and Molecular Interactions of Dopamine 3 Phosphate Ester

Structure-Activity Relationship (SAR) Studies of Phosphate (B84403) Esters

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For phosphate esters, these studies explore how modifications to the phosphate group, the parent molecule (in this case, dopamine), and any associated alkyl chains can alter the compound's efficacy, binding affinity, and metabolic stability. The introduction of a phosphate ester group can significantly modify the physicochemical properties of a parent molecule, such as dopamine (B1211576), by increasing its polarity and water solubility. Nature has widely utilized phosphate esters in biological systems for roles in energy transfer, biosynthesis, and signal transduction. nih.gov The inherent stability of the P-O bond in phosphate esters makes them resistant to hydrolysis, yet susceptible to enzymatic cleavage, a property that is exploited in the design of prodrugs. nih.gov

The specific position at which the phosphate group is esterified to a molecule can have a profound impact on its biological activity and metabolic fate. In the case of dopamine, esterification can occur at either the 3- or 4-hydroxyl position of the catechol ring. Research on the phosphate esters of dopamine (PD) has shown that both dopamine-3-phosphate ester and dopamine-4-phosphate ester can be hydrolyzed in rat tissue homogenates to release the active parent molecule, dopamine, and inorganic phosphate. nih.gov

This bioactivation suggests that both positional isomers can function as prodrugs. However, the enzymatic machinery responsible for this hydrolysis appears to vary between tissues. For instance, in kidney homogenates, the hydrolysis is significantly enhanced by alkaline phosphatase activity. nih.gov Conversely, the hydrolysis observed in brain homogenates is independent of alkaline phosphatase, suggesting the presence of other, potentially more specific, enzymes for the metabolism of these compounds in the central nervous system. nih.gov The intravenous administration of these dopamine phosphate esters in rats led to increased dopamine levels in the plasma, kidney, and heart, indicating successful systemic delivery and conversion. nih.gov This highlights that while both the 3- and 4-phosphate positions can yield active prodrugs, the specific location of the ester can influence the rate and mechanism of activation in different tissues.

The biological and physicochemical properties of phosphate esters can be further modulated by altering the length and substitution of alkyl chains attached to the phosphate group. While dopamine-3-phosphate itself is a simple monoester, SAR principles derived from other phosphate esters can inform the potential effects of further modification. Generally, increasing the length of the alkyl chain in a series of phosphate esters strengthens van der Waals interactions between molecules. researchgate.net This can lead to the formation of more densely packed and ordered self-assembled monolayers on surfaces. researchgate.net

In the context of biological activity, these modifications can influence how the molecule interacts with cell membranes and proteins. Studies on various alkyl phosphate esters have shown that properties like the critical micelle concentration (CMC) are dependent on alkyl chain length. researchgate.net For instance, for some series of phosphate esters, the CMC decreases as the alkyl chain length increases. researchgate.net Such changes in surfactant properties could affect the formulation, delivery, and cellular uptake of a potential drug candidate. The introduction of different substituents can also dramatically alter activity; for example, replacing a non-bridging oxygen with sulfur to create a phosphorothioate (B77711) can change reaction rates, an outcome known as the "thio effect". frontiersin.org

| Parameter | Influence of Increasing Alkyl Chain Length | Potential Implication for Biological Activity |

| Van der Waals Forces | Increase researchgate.net | Stronger intermolecular interactions, potentially affecting membrane fluidity or protein binding. |

| Packing Density | Higher degree of order and packing density researchgate.net | Altered interaction with lipid bilayers and membrane-bound receptors. |

| Surface Activity | Decreased critical micelle concentration (CMC) in some series researchgate.net | Changes in solubility and formulation characteristics, potentially affecting bioavailability. |

| Crystallization | Promotes better crystallization of certain materials on modified surfaces researchgate.net | Could influence solid-state properties and dissolution rates of a drug form. |

Molecular Modeling and Computational Chemistry Approaches

Molecular modeling and computational chemistry are powerful tools for investigating the interactions between a ligand, such as this compound, and its biological target at an atomic level. These in silico methods allow for the prediction of binding modes, the estimation of binding affinities, and the elucidation of the dynamic mechanisms that govern ligand-receptor recognition. For dopaminergic ligands, the primary targets of interest are the dopamine receptors, particularly the D2 and D3 subtypes, which are G-protein coupled receptors (GPCRs) implicated in various neurological and psychiatric conditions. acs.org

In silico ligand-receptor docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's binding site. This method involves generating a multitude of possible conformations of the ligand within the binding pocket and scoring them based on their steric and energetic compatibility. For the dopamine D3 receptor (D3R), high-resolution crystal structures (e.g., PDB ID: 3PBL) provide a detailed template for these docking studies. mdpi.com

| Receptor | Key Interacting Residue | Type of Interaction | Likely Interacting Moiety on Dopamine-3-Phosphate |

| Dopamine D3 Receptor | ASP110 (TM3) | Salt Bridge / Electrostatic mdpi.comacs.org | Protonated Amine |

| Dopamine D3 Receptor | SER193 (TM5) | Hydrogen Bond researchgate.netmdpi.com | Catechol Hydroxyl (at position 4) |

| Dopamine D3 Receptor | SER197 (TM5) | Hydrogen Bond researchgate.netmdpi.com | Catechol Hydroxyl (at position 4) |

| Dopamine D3 Receptor | HIS393 (TM6) | Hydrogen Bond researchgate.net | Catechol Hydroxyl (at position 4) |

| Dopamine D3 Receptor | Polar/Charged Residues | Hydrogen Bond / Electrostatic | 3-Phosphate Ester Group |

While docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements and interactions of atoms over time. nih.gov By embedding the docked ligand-receptor complex in a simulated physiological environment (i.e., a lipid bilayer and solvent water), MD simulations can be used to assess the stability of the predicted binding pose and explore the conformational changes that occur in both the ligand and the receptor upon binding. nih.govplos.org

MD simulations can reveal the role of individual amino acids and even water molecules in mediating the binding process. nih.gov For a ligand like this compound, MD studies could elucidate how the flexibility of the phosphate group allows it to optimize its interactions within the binding site. These simulations can also be used to calculate the binding free energy, providing a more quantitative prediction of binding affinity that can be compared with experimental data. nih.gov Studies on the interaction of dopamine with phosphate backbones in other systems, such as DNA, have shown that the protonated amine and hydroxyl groups of dopamine can interact favorably with phosphate groups, suggesting that the phosphate moiety of this compound would strongly influence its binding mechanism through significant electrostatic and hydrogen bonding interactions. researchgate.net The goal of these simulations is to understand how the molecule interacts with the receptor, which can explain differences in competition with endogenous dopamine. nih.gov

Enzyme-Substrate Specificity and Recognition

The biological activity of this compound as a prodrug is entirely dependent on its recognition and cleavage by enzymes to release active dopamine. Enzyme-substrate specificity is a hallmark of biological catalysis, ensuring that enzymes act only on their intended targets. The phosphate group itself is a key recognition motif for a vast array of enzymes, including kinases, phosphatases, and metabolic enzymes. nih.gov The high negative charge and ability to form multiple hydrogen bonds allow the phosphate moiety to contribute significantly to the binding energy and specificity of the enzyme-substrate interaction. nih.gov

Research has demonstrated that the phosphate esters of dopamine are effectively hydrolyzed by enzymes present in various rat tissues. nih.gov A key finding is the differential enzymatic activity observed between tissues. In the kidney, the hydrolysis of dopamine phosphate esters is largely attributable to alkaline phosphatase. nih.gov However, in the brain, hydrolysis occurs through a mechanism that is independent of alkaline phosphatase, pointing towards the existence of distinct, and possibly more specific, phosphatases or phosphodiesterases in the central nervous system. nih.gov This tissue-specific enzymatic activation is a critical factor in the design of targeted prodrugs. The ability of an enzyme to distinguish between dopamine-3-phosphate and dopamine-4-phosphate, or other phosphorylated molecules, would depend on the precise architecture of its active site and its ability to accommodate the substrate in a catalytically competent orientation.

| Tissue | Primary Hydrolyzing Enzyme Activity | Observation |

| Kidney | Alkaline Phosphatase nih.gov | Rate of hydrolysis is increased by MgCl2, consistent with alkaline phosphatase activity. nih.gov |

| Brain | Alkaline Phosphatase-Independent nih.gov | Rate of hydrolysis is insensitive to added salts, suggesting a different class of enzyme is responsible. nih.gov |

| Heart | Alkaline Phosphatase-Independent nih.gov | Insensitive to added salts. nih.gov |

| Liver | Alkaline Phosphatase-Independent nih.gov | Insensitive to added salts. nih.gov |

Stereochemical Considerations in Ester Prodrug Design

The introduction of a phosphate ester at the 3-position of dopamine, followed by further esterification to create a lipophilic prodrug, invariably introduces a chiral center at the phosphorus atom, provided the two esterifying groups are different. This creation of a stereogenic phosphorus center results in the formation of two diastereomers, designated as R_P and S_P isomers. The spatial orientation of the substituents around the phosphorus atom is a critical determinant of the prodrug's biological behavior, particularly its interaction with the enzymes responsible for its activation. The biological activity of such prodrugs can be highly dependent on the stereochemistry at the phosphorus center. acs.orgnih.govnih.gov

The enzymatic machinery of the body, particularly the esterases and phosphatases that metabolize phosphate prodrugs, often exhibits a high degree of stereoselectivity. nih.gov This means that the enzyme's active site can distinguish between the R_P and S_P configurations, leading to preferential binding and hydrolysis of one isomer over the other. This stereoselective activation is a paramount consideration in prodrug design, as it can lead to vastly different pharmacokinetic and pharmacodynamic profiles for each isomer.

Research into phosphate prodrugs, such as the ProTide (Pro-nucleotide) technology, has extensively documented the impact of phosphorus stereochemistry. In this approach, a phosphate group is masked with an amino acid and an aryl group, creating a chiral phosphoramidate. acs.org The first enzymatic step in the activation of these molecules is stereoselective, which can result in significant differences in biological activity between the diastereomers. nih.gov One isomer may be rapidly converted to the active drug, producing the desired therapeutic effect, while the other may be hydrolyzed slowly or not at all, rendering it an inactive or significantly less potent compound.

The enzyme phosphotriesterase (PTE) from Pseudomonas diminuta, for example, demonstrates excellent stereoselectivity and has been used to resolve chiral phosphorus-containing compounds. acs.orgnih.gov Studies involving variants of PTE have shown dramatic preferences for hydrolyzing one stereoisomer over the other, highlighting the fine-tuned nature of these enzymatic interactions.

Table 1: Stereoselective Hydrolysis of Chiral Phosphoramidate Precursors by PTE Variants

| Enzyme Variant | Preferred Isomer | Fold Preference | Reference |

|---|---|---|---|

| G60A-PTE | R_P | 165-fold | nih.govnih.gov |

| In1W-PTE | S_P | 1400-fold | nih.govnih.gov |

These findings underscore that the three-dimensional structure of the prodrug is crucial for its recognition and processing by metabolic enzymes. For a this compound prodrug, the differential rate of enzymatic cleavage between the R_P and S_P isomers would directly influence the rate and concentration of dopamine released at the target site. Consequently, one diastereomer could be responsible for the majority of the therapeutic activity.

The implications for drug development are profound. A racemic mixture of a chiral phosphate prodrug may exhibit inconsistent clinical outcomes due to patient-to-patient variability in the expression and activity of stereoselective enzymes. Therefore, the synthesis and isolation of diastereomerically pure prodrugs are often necessary to ensure a predictable and optimized therapeutic effect. acs.orgnih.govnih.gov The development of methods for the stereocontrolled synthesis of molecules with a chiral phosphorus center is an active and challenging area of medicinal chemistry. mdpi.com Ultimately, a thorough understanding and characterization of stereochemical effects are essential for the rational design of effective and reliable this compound prodrugs.

Advanced Research Directions and Prodrug Development Strategies for Enhanced Bioavailability

Design Principles for Modulating Hydrophilicity and Lipophilicity via Phosphate (B84403) Esterification

The strategic addition of a phosphate ester to the dopamine (B1211576) molecule is a key design principle for creating prodrugs with enhanced pharmacokinetic profiles. This modification allows for a delicate balance between water solubility (hydrophilicity) and fat solubility (lipophilicity), which is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Masking Polar Groups for Enhanced Membrane Permeation

Dopamine's structure contains polar hydroxyl groups that, while important for receptor binding, hinder its ability to pass through the lipid-rich membranes of cells, such as the intestinal wall and the blood-brain barrier. By converting one of these hydroxyl groups into a phosphate ester, its polarity is effectively masked. This transient change increases the molecule's lipophilicity, facilitating its passage across biological membranes. Once inside the target tissue, endogenous enzymes called phosphatases can cleave the phosphate group, releasing the active dopamine molecule where it is needed. Research in the Journal of Medicinal Chemistry has highlighted that such modifications can be instrumental in improving treatment outcomes for neurological conditions by enhancing the delivery of the active compound. ontosight.ai

Sustained Release Mechanisms through Ester Design